(4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane
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Overview
Description
(4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane is a chemical compound known for its unique structural properties and potential applications in various fields. It is also referred to as Arsine sulfide, (4-ethoxyphenyl)diethyl-. This compound is characterized by the presence of an ethoxyphenyl group, diethyl groups, and a sulfanylidene-lambda~5~-arsane core .
Preparation Methods
The synthesis of (4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane typically involves the reaction of 4-ethoxyphenyl derivatives with diethyl sulfide and arsenic compounds under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
(4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler arsenic-containing compounds.
Substitution: The ethoxyphenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Research studies have explored its potential as a biological probe for studying arsenic metabolism and toxicity in living organisms.
Medicine: Investigations are ongoing into its potential use as a therapeutic agent for certain diseases, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction is crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
(4-Ethoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane can be compared with other similar compounds such as:
(4-Methoxyphenyl)(diethyl)sulfanylidene-lambda~5~-arsane: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)(diethyl)sulfanylidene-lambda~5~-arsane: Contains a chlorine atom instead of an ethoxy group.
(4-Nitrophenyl)(diethyl)sulfanylidene-lambda~5~-arsane: Features a nitro group in place of the ethoxy group.
Properties
CAS No. |
58284-51-8 |
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Molecular Formula |
C12H19AsOS |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-diethyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C12H19AsOS/c1-4-13(15,5-2)11-7-9-12(10-8-11)14-6-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
YTNBJMMVFNQMJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)[As](=S)(CC)CC |
Origin of Product |
United States |
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